5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde

Suzuki-Miyaura cross-coupling heteroaryl boronate stability protodeboronation

Protodeboronation of 2-heteroaryl boronic acids under aqueous basic conditions is a well-documented failure mode in Suzuki couplings, leading to low yields and impure products. This pinacol ester eliminates that risk through its superior pH stability profile, ensuring reliable transmetallation at the C-5 position meta to the aldehyde for efficient cross-coupling. - Validated in the synthesis of PKCθ inhibitors (IC₅₀ = 4.5 nM) and benzimidazole-substituted building blocks. - Supplied at ≥98% purity with orthogonal QC (NMR, HPLC, GC) for accurate stoichiometric calculations and minimal catalyst poisoning. - Available in multi-gram quantities with proven preparative-scale synthesis (15.2 g from 5.0 g starting material).

Molecular Formula C12H16BNO3
Molecular Weight 233.07 g/mol
CAS No. 1073354-14-9
Cat. No. B1437283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde
CAS1073354-14-9
Molecular FormulaC12H16BNO3
Molecular Weight233.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C=O
InChIInChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-10(8-15)14-7-9/h5-8H,1-4H3
InChIKeyFCWAOWVIYGJOPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde (CAS 1073354-14-9): Procurement-Grade Pyridine Boronic Ester Building Block


5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde (CAS 1073354-14-9; synonym: 2-formylpyridine-5-boronic acid pinacol ester, 6-formylpyridine-3-boronic acid pinacol ester) is a heteroaryl boronic ester that combines a pyridine-2-carbaldehyde core with a pinacol-protected boronate at the 5-position . This bifunctional building block enables orthogonal reactivity: the aldehyde group participates in condensation, reductive amination, and carbonyl chemistry, while the pinacol boronic ester is primed for palladium-catalyzed Suzuki–Miyaura cross-coupling [1]. With a molecular formula of C₁₂H₁₆BNO₃ and molecular weight of 233.07 g/mol, it is a crystalline solid commercially supplied at purities from 95% to >98% with batch-specific QC documentation (NMR, HPLC, GC) [2].

1
Coupling Strategy
Pinacol-protected boronate for Suzuki–Miyaura cross-coupling
2
Reactivity Handle
Orthogonal aldehyde group for condensation or reductive amination
3
Quality Assurance
Commercial purity supported by multi-technique batch QC documentation

Why Generic Substitution Fails for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde: Regiochemistry, Protecting Group, and Stability Triad


Procurement scientists cannot treat this compound as interchangeable with its closest analogs—the free boronic acid (CAS 1322001-30-8), the 4-position regioisomer (CAS 1908436-02-1), or the 6-position regioisomer (CAS 1310383-53-9). The pinacol ester protection is not merely a convenience; for 2-heteroaryl systems, the free boronic acid is notoriously prone to rapid protodeboronation under aqueous basic conditions, severely compromising cross-coupling yields [1]. Regioisomeric variants position the boronate at electronically and sterically distinct sites on the pyridine ring, altering both the rate of oxidative addition/transmetallation in Suzuki couplings and the electronic influence on the aldehyde reactivity [2]. Furthermore, the pinacol ester exhibits a distinct pH-dependent stability profile compared to other diol esters (e.g., neopentyl glycol, catechol), with documented superior resilience at high pH relevant to many cross-coupling protocols [3]. The quantitative evidence below substantiates why generic substitution introduces uncontrolled risk in reaction performance, intermediate stability, and downstream product purity.

Target
5-Pinacol boronate picolinaldehyde: protected, stable under basic Suzuki conditions
Substitute: Free Boronic Acid
Prone to rapid protodeboronation in aqueous base; significantly lower coupling yields
Target
5-position boronate: meta to aldehyde, para to N; electronically activated, minimal steric hindrance
Substitute: 6-Position Regioisomer
Boronate ortho to aldehyde introduces steric clash and can suppress coupling efficiency
Target
Pinacol ester: well-characterized pH stability window for multistep sequences
Substitute: 4-Position Regioisomer
Different electronic profile alters transmetallation rate; not interchangeable in optimized routes

Quantitative Differentiation Evidence for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde Procurement Decisions


Pinacol Boronate Overcomes Protodeboronation Liability of 2-Heteroaryl Boronic Acids in Suzuki–Miyaura Coupling

The free boronic acid counterpart of this compound (6-formylpyridine-3-boronic acid) belongs to the 2-heteroaryl boronic acid class that is documented to undergo rapid aqueous protodeboronation, making Suzuki–Miyaura coupling challenging [1]. In contrast, the pinacol boronate ester form enables efficient cross-coupling. A dedicated methodology study demonstrated that 2-heteroaryl pinacol boronates couple successfully with heteroaryl chlorides using 1.0 mol% Pd(OAc)₂, 2.0 mol% S-Phos, and 4 equiv LiOH in dioxane/H₂O at 80 °C for 30 min, affording a wide variety of 2-heteroaryl pyrimidines in high yields, whereas the corresponding free boronic acids are explicitly noted as 'generally challenging due to these acids easy decomposition' [1].

Coupling Competency
Class-level
Pinacol ester: couples in high yields with 1 mol% Pd catalyst. Free boronic acid: rapid protodeboronation prevents efficient coupling.
Pinacol form avoids common 2-heteroaryl boronic acid decomposition pathway.
Methodology study (Tetrahedron 2012); pH-dependent kinetics (Lloyd-Jones JACS 2021).
Suzuki-Miyaura cross-coupling heteroaryl boronate stability protodeboronation

Documented Preparative-Scale Synthesis with Reproducible Crude Yield from Commercial 5-Bromopicolinaldehyde

A patent-guaranteed protocol (US2020/331888 A1, Mission Therapeutics Ltd.) provides a reproducible synthetic route from commercially available 5-bromo-pyridine-2-carboxaldehyde. Reaction with bis(pinacolato)diboron (1.5 equiv), KOAc (3.0 equiv), Pd₂(dba)₃ (5 mol%), and XPhos (10 mol%) in THF at 20–75 °C for 5.5 h total delivers the target compound as a crude solid (15.2 g from 5.00 g starting material) used directly in subsequent steps without further purification [1]. This represents a mass recovery that is consistent with near-quantitative conversion, a benchmark that may not be matched by alternative borylation methods using other diboron reagents or catalyst systems.

Preparative Synthesis
Reported
15.2 g crude product from 5.0 g 5-bromo-picolinaldehyde, used directly in next step.
Demonstrates scalable route from commercial precursor.
Patent protocol US2020/331888 A1; mass recovery consistent with near-quantitative conversion.
Miyaura borylation preparative synthesis process chemistry

Regiochemical Precision: 5-Position Boronate Enables Distinct Synthetic Pathways vs. 4- and 6-Regioisomers

The pyridine ring electronics differ substantially between the 4-, 5-, and 6-positions. The 5-position boronate in 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde is meta to the aldehyde and para to the ring nitrogen, placing the boron in an electronically activated position for transmetallation while minimizing steric congestion near the aldehyde [1]. In medicinal chemistry applications, this specific regioisomer was selected as the key intermediate for constructing C-5 heteroaryl-substituted 3-pyridinecarbonitriles as PKCθ inhibitors, yielding a lead analog with IC₅₀ = 4.5 nM [2]. The 4-position regioisomer (CAS 1908436-02-1) and 6-position regioisomer (CAS 1310383-53-9) are commercially available but have distinct reactivity profiles; the 6-isomer places the boronate ortho to the aldehyde, introducing unwanted steric and electronic interactions that can impede both coupling efficiency and aldehyde reactivity.

Regiochemical Precision
Class-level
5-position boronate: key intermediate for PKCθ inhibitor research (analog IC₅₀ 4.5 nM). 6-isomer places boronate ortho to aldehyde, causing steric interference.
Correct regioisomer validated in drug discovery for C-5 arylation strategies.
Data from Bioorg. Med. Chem. Lett. 2009; distinct synthetic vectors accessed per isomer.
regioselective cross-coupling pyridine functionalization structure-activity relationship

Commercial Purity Benchmarking: Batch QC Documentation Enables Reproducible Coupling Stoichiometry

Commercial suppliers of CAS 1073354-14-9 routinely provide batch-specific certificates of analysis with purity determined by orthogonal methods. Bidepharm supplies at 98% purity with NMR, HPLC, and GC batch data [1]. Adamas offers 99% purity (GC-MS) [2]. Aladdin supplies >98% high purity grade . This level of documented purity is critical because residual boron-containing impurities (e.g., unreacted B₂pin₂, pinacol, or deboronated byproducts) can act as catalyst poisons or competing nucleophiles in subsequent Suzuki couplings, altering the effective stoichiometry and compromising reaction reproducibility. In contrast, the free boronic acid analog (CAS 1322001-30-8) is typically supplied at lower purity grades (95% or unspecified) and is more prone to anhydride formation and protodeboronation during storage, which can lead to lot-to-lot variability in coupling performance.

Commercial Purity
Reported
Pinacol ester: 98% (NMR/HPLC/GC), 99% (GC-MS). Free acid typical 95%, prone to storage degradation.
Higher documented purity reduces catalyst poisoning risk and stoichiometry errors.
Supplier data from Bidepharm, Adamas, Aladdin (2023-2025).
quality control purity specification procurement specification

Validated Performance in Multistep Medicinal Chemistry Sequences: Benzimidazole and DUB Inhibitor Applications

The compound has been successfully employed in at least two distinct, published drug discovery programs. In the Molander & Ajayi (2012) methodology, it served as a formyl-substituted heteroaryl trifluoroborate precursor for oxidative condensation with aromatic 1,2-diamines to form benzimidazole-substituted organotrifluoroborates, with the subsequent Suzuki–Miyaura cross-coupling to aryl and heteroaryl bromides achieved in 'good yields' [1]. Separately, in the Mission Therapeutics patent (US2020/331888 A1), the compound is a key intermediate in the synthesis of 1-cyano-pyrrolidine derivatives as deubiquitylating enzyme (DUB/USP30) inhibitors for mitochondrial dysfunction and cancer indications [2]. The use of this specific pinacol ester—rather than the free acid or an alternative ester—in both programs suggests that the pinacol-protected form provides the necessary balance of stability during multistep sequences and reactivity in the final coupling step.

Multistep Validation
Reported
Used in benzimidazole-trifluoroborate library synthesis (Molander 2012) and USP30 DUB inhibitor program (Mission Therapeutics 2020).
Independent research groups selected pinacol ester for reliable multistep performance.
Pinacol form chosen over free acid; supports procurement confidence.
medicinal chemistry benzimidazole synthesis DUB inhibitor

Optimal Application Scenarios for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde Based on Verified Differentiation Evidence


Suzuki–Miyaura Cross-Coupling for Heteroaryl Biaryl Construction in Medicinal Chemistry

When the synthetic route requires C-5 arylation of a picolinaldehyde scaffold, this pinacol ester is the form of choice. The pinacol protection mitigates the well-documented protodeboronation liability of 2-heteroaryl boronic acids under basic aqueous conditions [Section 3, Evidence 1]. The 5-position regiochemistry places the coupling site meta to the aldehyde, avoiding the steric and electronic complications of the 6-isomer and enabling efficient transmetallation [Section 3, Evidence 3]. This has been validated in the synthesis of PKCθ inhibitors (IC₅₀ = 4.5 nM) [1] and benzimidazole-substituted building blocks [2].

Multistep Pharmaceutical Intermediate Synthesis Requiring Boronate Stability Across Sequential Transformations

In complex synthetic sequences where the boronate must survive multiple steps before the final coupling (e.g., condensation, protection/deprotection, or functional group interconversion), the pinacol ester provides superior stability compared to the free boronic acid. The Lloyd-Jones group has established that pinacol boronic esters display a unique stability window at high pH relative to other commonly employed esters [Section 3, Evidence 1]. This property was exploited in the Mission Therapeutics DUB inhibitor program, where the compound served as a stable intermediate through multiple synthetic operations before the final Suzuki coupling [3].

Procurement for Reaction Scale-Up Where Batch-to-Batch Reproducibility Is Critical

For process chemistry and scale-up campaigns, the availability of orthogonal QC data (NMR, HPLC, GC) from multiple suppliers at ≥98% purity ensures accurate stoichiometric calculations and minimizes catalyst poisoning from boron-containing impurities [Section 3, Evidence 4]. The documented preparative-scale synthesis (15.2 g crude from 5.0 g starting material) further confirms that this compound can be reliably sourced or manufactured in multi-gram quantities [Section 3, Evidence 2].

Orthogonal Derivatization via Aldehyde Chemistry Prior to Cross-Coupling

The aldehyde group can be selectively functionalized via reductive amination, hydrazone/oxime formation, or Wittig olefination while the pinacol boronate remains intact. This orthogonal reactivity—enabled by the 5-position regiochemistry that spatially separates the reactive centers—is not equivalently accessible with the 6-regioisomer, where the boronate is ortho to the aldehyde and introduces steric hindrance and potential for intramolecular interactions [Section 3, Evidence 3].

Application
Selection Property
Validation Focus
Suzuki–Miyaura Cross-Coupling for Heteroaryl Biaryl Construction
Pinacol-protected boronate stability under basic aqueous conditions
Protodeboronation resistance in coupling protocols
Multistep Intermediate Synthesis Requiring Boronate Survival
Reported pH-dependent stability window of pinacol ester
Stability during sequential transformations
Procurement for Scale-Up with Batch Reproducibility
Multi-technique QC documentation (NMR, HPLC, GC)
Purity consistency and catalyst poison control
Orthogonal Aldehyde Derivatization Prior to Coupling
Spatial separation of aldehyde and boronate (meta relationship)
Aldehyde reactivity without boronate interference
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